N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
This compound is a pyridinone derivative featuring a 1,2-dihydropyridin-1-yl core substituted at position 5 with a piperidine-1-sulfonyl group and an acetamide side chain modified with a 4-chlorophenylmethyl moiety. The piperidine-sulfonyl group may confer unique solubility or binding properties, while the 4-chlorophenylmethyl moiety could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-16-6-4-15(5-7-16)12-21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-2-1-3-11-23/h4-9,13H,1-3,10-12,14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOHDVPZGREJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the pyridinone class, which includes derivatives with diverse substituents. Below is a comparative analysis with two analogs from recent literature (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfonyl vs. Amino/Hydroxy Groups: The piperidine-sulfonyl group in the target compound may enhance solubility in polar solvents compared to the dimethylamino or hydroxy groups in analogs .
Chlorophenylmethyl Acetamide : This substituent introduces steric bulk and lipophilicity, which could improve blood-brain barrier penetration relative to the acetylphenyl or dicarbonitrile groups in the analogs .
Electronic Effects: The electron-withdrawing chlorine atom in the 4-chlorophenyl group may reduce electron density on the pyridinone ring, altering reactivity or binding kinetics compared to electron-donating dimethylamino groups.
Research Findings and Limitations
- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization of the pyridinone core, including sulfonylation and amidation.
- The sulfonyl group may mimic phosphate moieties in ATP-binding pockets, a strategy observed in other drug candidates .
Limitations of Current Knowledge
- Lack of Direct Comparative Studies : The absence of head-to-head pharmacological or pharmacokinetic comparisons limits definitive conclusions about superiority or drawbacks.
- Unverified Hypotheses : Assumptions about solubility, binding, and bioavailability are based on substituent chemistry rather than experimental validation.
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